molecular formula C15H13F2N7O3S B4644126 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4644126
M. Wt: 409.4 g/mol
InChI Key: ANUMLOAPGOZMNW-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a difluoromethyl group, a methoxy group, and a nitro-substituted pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The difluoromethylation process can be achieved using various reagents and catalysts, such as difluorocarbene reagents and metal-based catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can lead to various substituted triazole compounds.

Scientific Research Applications

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Agrochemicals: It can be used in the development of new pesticides and herbicides.

    Materials Science: The compound’s unique structural features make it suitable for use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Compounds: These compounds have similar structural features but with a trifluoromethyl group instead of a difluoromethyl group.

    Nitro-substituted Pyrazoles: Compounds with similar pyrazole moieties but different substituents on the aromatic ring.

Uniqueness

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a difluoromethyl group, a methoxy group, and a nitro-substituted pyrazole moiety. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O3S/c1-27-11-3-2-9(7-18-23-14(13(16)17)19-20-15(23)28)6-10(11)8-22-5-4-12(21-22)24(25)26/h2-7,13H,8H2,1H3,(H,20,28)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUMLOAPGOZMNW-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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